AKT Inhibitor in Cancer Research: As an AKT inhibitor, this compound has been utilized in studies investigating the role of AKT in cancer cell growth and survival. [, ] It has shown potential as a therapeutic agent for cancers with overactive AKT signaling pathways, although further research is required. []
Mammary Cancer Models: 2-[4-(Propan-2-yl)phenyl]propan-2-amine was mistakenly used instead of MK 2206 in a study examining the effects of daily or weekly dosing with EGFR inhibitors (gefitinib and lapatinib) and an AKT inhibitor on mammary cancer models. [] While not the intended compound, the researchers believe that both inhibitors would have yielded similar results due to their comparable mechanisms of action. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6